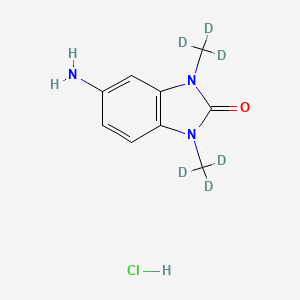

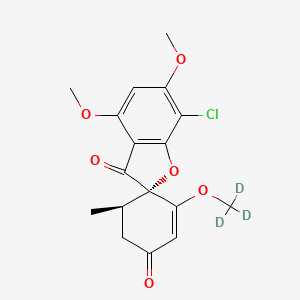

Griseofulvine-d3

Vue d'ensemble

Description

Griseofulvin-d3 est une forme deutérée de la griséofulvine, un antifongique principalement utilisé pour traiter les infections dermatophytiques. Les atomes de deutérium dans Griseofulvin-d3 remplacent trois atomes d'hydrogène, ce qui le rend utile comme étalon interne en spectrométrie de masse pour la quantification de la griséofulvine .

Applications De Recherche Scientifique

Griseofulvin-d3 has a wide range of scientific research applications:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of griseofulvin.

Biology: Studied for its effects on microtubule dynamics and cell division.

Medicine: Investigated for its potential use in cancer therapy due to its ability to disrupt mitosis.

Industry: Used in the development of antifungal formulations and as a reference standard in quality control

Mécanisme D'action

Target of Action

Griseofulvin-d3 primarily targets microtubules within fungal cells . Microtubules are key components of the cell’s cytoskeleton and play a crucial role in cell division . Griseofulvin-d3 binds to alpha and beta tubulin , the building blocks of microtubules .

Mode of Action

Griseofulvin-d3 is a fungistatic agent, meaning it inhibits the growth of fungi rather than killing them outright . It achieves this by disrupting the function of spindle and cytoplasmic microtubules . By binding to alpha and beta tubulin, Griseofulvin-d3 induces conformational changes that inhibit fungal cell mitosis and nuclear acid synthesis .

Biochemical Pathways

Griseofulvin-d3 affects the cell division cycle of fungal cells . By disrupting microtubule function, it interferes with the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the fungal cells from dividing and proliferating .

Pharmacokinetics

The pharmacokinetic properties of Griseofulvin-d3 have been improved through complexation with HP-γ-cyclodextrin . This complexation increases the water solubility of Griseofulvin-d3 by 477 times compared to Griseofulvin-d3 alone . In an in vivo dog pharmacokinetic study, the maximum concentration (Cmax) increased from 0.52 µg/mL to 0.72 µg/mL, and the area under the curve (AUC0–12) increased from 1.55 μg·h/mL to 2.75 μg·h/mL . The clearance changed from 51.78 L/kg/h to 24.16 L/kg/h, and the half-life time was extended from 0.81 h to 1.56 h .

Result of Action

The primary result of Griseofulvin-d3’s action is the inhibition of fungal cell division, leading to a halt in the growth and proliferation of the fungus . This makes Griseofulvin-d3 an effective treatment for various fungal infections . Additionally, Griseofulvin-d3 has shown potential in disrupting mitosis and cell division in human cancer cells and arresting hepatitis C virus replication .

Action Environment

The action of Griseofulvin-d3 can be influenced by environmental factors. For instance, the complexation of Griseofulvin-d3 with HP-γ-cyclodextrin, a process facilitated by supercritical carbon dioxide, significantly improves its water solubility .

Analyse Biochimique

Biochemical Properties

Griseofulvin-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to fungal microtubules, interfering with their function and inhibiting mitosis . Griseofulvin-d3 interacts with alpha and beta tubulin, which are essential components of the microtubule structure . This binding disrupts the polymerization of microtubules, leading to the inhibition of fungal cell division . Additionally, Griseofulvin-d3 has been shown to interact with cytokeratin intermediate filament proteins (K8 and K18), which may contribute to its effects on cellular structure and function .

Cellular Effects

Griseofulvin-d3 exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts mitosis by binding to microtubules and inhibiting their polymerization . This leads to the formation of multinucleate cells and ultimately cell death . In human cells, Griseofulvin-d3 has been shown to disrupt mitosis and cell division, particularly in cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with microtubules and other cellular structures . These effects can lead to changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of action of Griseofulvin-d3 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Griseofulvin-d3 binds to alpha and beta tubulin, interfering with the function of spindle and cytoplasmic microtubules . This binding inhibits the polymerization of microtubules, preventing the formation of the mitotic spindle and leading to the inhibition of cell division . Additionally, Griseofulvin-d3 has been shown to inhibit the replication of hepatitis C virus by interfering with microtubule polymerization in human cells . These interactions at the molecular level contribute to the compound’s antifungal and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Griseofulvin-d3 change over time due to its stability, degradation, and long-term effects on cellular function. Griseofulvin-d3 is relatively stable, but its degradation products can interact with cellular structures and influence cellular function . Long-term studies have shown that Griseofulvin-d3 can lead to the formation of Mallory bodies in hepatocytes, which are associated with liver injury . Additionally, sustained release formulations of Griseofulvin-d3 have been developed to provide long-term therapeutic effects in preclinical models .

Dosage Effects in Animal Models

The effects of Griseofulvin-d3 vary with different dosages in animal models. At therapeutic doses, Griseofulvin-d3 is effective in treating dermatophyte infections in various animal species . At higher doses, it can cause toxic or adverse effects, including gastrointestinal upset, changes in blood cell production, and liver injury . The threshold effects observed in these studies indicate that careful dosage management is necessary to balance efficacy and safety.

Metabolic Pathways

Griseofulvin-d3 is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized by the liver, where it undergoes hydroxylation and demethylation to form active metabolites . These metabolites can interact with cytokeratin intermediate filament proteins, contributing to the compound’s effects on cellular structure and function . Additionally, Griseofulvin-d3 can influence metabolic flux and metabolite levels by interacting with enzymes involved in its metabolism .

Transport and Distribution

Griseofulvin-d3 is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to keratin precursor cells, where it binds to keratin and persists in the stratum corneum . This binding makes it resistant to fungal invasion and allows for its therapeutic effects in treating dermatophyte infections . Griseofulvin-d3 is also transported through energy-dependent processes and can accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of Griseofulvin-d3 is primarily within the microtubules and cytoskeletal structures of cells. It binds to alpha and beta tubulin, interfering with microtubule function and inhibiting mitosis . This localization is essential for its antifungal and anticancer properties, as it disrupts the formation of the mitotic spindle and prevents cell division . Additionally, Griseofulvin-d3 can interact with cytokeratin intermediate filament proteins, influencing cellular structure and function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Griseofulvin-d3 peut être synthétisé par deutération de la griséofulvine. Le procédé implique l'échange d'atomes d'hydrogène avec des atomes de deutérium. Cela peut être réalisé en utilisant des réactifs deutérés dans des conditions spécifiques. Par exemple, la griséofulvine peut être traitée avec du méthanol deutéré (CD3OD) en présence d'un catalyseur pour faciliter l'échange .

Méthodes de production industrielle

La production industrielle de Griseofulvin-d3 suit des principes similaires mais à plus grande échelle. Le procédé implique l'utilisation de solvants deutérés et de catalyseurs pour garantir l'échange efficace des atomes d'hydrogène avec le deutérium. Le produit final est ensuite purifié pour obtenir le niveau de deutération et de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Griseofulvin-d3 subit diverses réactions chimiques, notamment:

Oxydation: Griseofulvin-d3 peut être oxydé pour former différents métabolites.

Réduction: Les réactions de réduction peuvent convertir Griseofulvin-d3 en ses formes réduites.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de Griseofulvin-d3. Ces dérivés peuvent avoir différentes activités biologiques et propriétés .

Applications de recherche scientifique

Griseofulvin-d3 a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme étalon interne en spectrométrie de masse pour la quantification de la griséofulvine.

Biologie: Étudié pour ses effets sur la dynamique des microtubules et la division cellulaire.

Médecine: Enquête sur son utilisation potentielle en thérapie anticancéreuse en raison de sa capacité à perturber la mitose.

Industrie: Utilisé dans le développement de formulations antifongiques et comme étalon de référence dans le contrôle qualité

Mécanisme d'action

Griseofulvin-d3 exerce ses effets en se liant à la tubuline, une protéine qui est un élément clé des microtubules. Cette liaison perturbe la fonction normale des microtubules, inhibant la division cellulaire et la mitose. Le composé interfère avec la formation du fuseau mitotique, conduisant à l'arrêt du cycle cellulaire au stade de la métaphase .

Comparaison Avec Des Composés Similaires

Composés similaires

Griseofulvine: La forme non deutérée de Griseofulvin-d3, utilisée comme antifongique.

6-Desméthylgriséofulvine: Un métabolite de la griséofulvine ayant des propriétés antifongiques similaires.

4-Desméthylgriséofulvine: Un autre métabolite ayant une activité antifongique

Unicité

Griseofulvin-d3 est unique en raison de la présence d'atomes de deutérium, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. Les atomes de deutérium fournissent une différence de masse distincte, permettant une quantification précise de la griséofulvine dans divers échantillons .

Propriétés

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-BCBJJHLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)